molecular formula C9H14ClNS B7801507 beta-(Benzylthio)ethylamine hydrochloride

beta-(Benzylthio)ethylamine hydrochloride

Cat. No.: B7801507
M. Wt: 203.73 g/mol
InChI Key: XZXIWQYIVDFDSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Beta-(Benzylthio)ethylamine hydrochloride: is a sulfur-containing organic compound with the chemical formula C6H5CH2SCH2CH2NH2·HCl. It is also known as S-Benzylcysteamine hydrochloride. This compound is used as a building block in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Beta-(Benzylthio)ethylamine hydrochloride can be synthesized through the reaction of benzyl chloride with cysteamine in the presence of a base. The reaction typically involves the following steps:

    Reaction of Benzyl Chloride with Cysteamine: Benzyl chloride (C6H5CH2Cl) reacts with cysteamine (HSCH2CH2NH2) in the presence of a base such as sodium hydroxide (NaOH) to form beta-(Benzylthio)ethylamine.

    Formation of Hydrochloride Salt: The resulting beta-(Benzylthio)ethylamine is then treated with hydrochloric acid (HCl) to form the hydrochloride salt, this compound.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Beta-(Benzylthio)ethylamine hydrochloride can undergo oxidation reactions to form disulfides or sulfoxides.

    Reduction: It can be reduced to form thiols or amines.

    Substitution: The compound can participate in substitution reactions where the benzylthio group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

    Oxidation: Disulfides, sulfoxides, and sulfones.

    Reduction: Thiols and amines.

    Substitution: Compounds with different functional groups replacing the benzylthio group.

Scientific Research Applications

Beta-(Benzylthio)ethylamine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein interactions.

    Industry: The compound is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of beta-(Benzylthio)ethylamine hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of specific enzymes. The benzylthio group can also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

    Cysteamine hydrochloride: Similar structure but lacks the benzyl group.

    2-(Ethylthio)ethylamine: Similar structure but with an ethyl group instead of a benzyl group.

    2-Benzyl-2-thiopseudourea hydrochloride: Contains a benzylthio group but has a different functional group.

Uniqueness: Beta-(Benzylthio)ethylamine hydrochloride is unique due to the presence of both the benzyl and thio groups, which confer specific chemical properties and reactivity. This makes it a valuable compound in various synthetic and research applications.

Properties

IUPAC Name

2-benzylsulfanylethylazanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NS.ClH/c10-6-7-11-8-9-4-2-1-3-5-9;/h1-5H,6-8,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZXIWQYIVDFDSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC[NH3+].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22572-33-4
Record name Ethanamine, 2-[(phenylmethyl)thio]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22572-33-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethylamine, 2-(benzylthio)-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022572334
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.